N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to interact with various enzymes and receptors, leading to their diverse biological activities .
Biochemical Pathways
Benzothiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide are still under investigation. It has been found that benzothiazole derivatives, such as this compound, have shown promising results against M. tuberculosis . The exact enzymes, proteins, and other biomolecules it interacts with are still being studied.
Cellular Effects
It has been observed that benzothiazole derivatives can inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α . These factors are known for their roles in immune regulation, inflammation, and cell proliferation .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride to form an intermediate, which is then reacted with cyclopropanecarboxylic acid to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Known for its antioxidant and anti-inflammatory activities.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWDCJPNCSHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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